9-Dodecyl-9H-carbazole
Description
Significance of Carbazole (B46965) Derivatives in Modern Materials Science Research
Carbazole is a nitrogen-containing heterocyclic compound prized for its unique electronic characteristics and versatility. numberanalytics.combohrium.com Its derivatives are integral to the advancement of organic electronics, finding use in a wide array of devices. mdpi.comrsc.org The core carbazole structure is electron-rich and possesses excellent hole-transporting capabilities, making it a fundamental component in the design of organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). numberanalytics.commdpi.comrsc.org
The inherent properties of the carbazole moiety, such as high thermal and electrochemical stability, high photoluminescence quantum yield, and the ability to be easily functionalized, allow for the precise tuning of its optical and electronic characteristics. mdpi.comrsc.orgbohrium.com These modifications are crucial for developing materials with tailored energy levels, emission colors, and charge-carrier mobilities. mdpi.comontosight.ai Researchers have successfully utilized carbazole-based materials as emitters and host materials in OLEDs, as donor materials in organic photovoltaics, and as semiconductors in OFETs. numberanalytics.commdpi.comnih.gov Their adaptability has led to significant progress in creating more efficient and stable organic electronic devices. nih.gov
Rationale for N-Alkyl Substitution in Carbazole-Based Systems
The strategic functionalization of the carbazole molecule is key to unlocking its full potential. One of the most common and effective modifications is the substitution at the nitrogen atom (position 9), often involving the attachment of an alkyl chain. emu.edu.tr This process, known as N-alkylation, serves several critical purposes in the design of advanced materials.
A primary reason for N-alkylation is to improve the solubility of the carbazole derivative in common organic solvents. ontosight.ainih.gov The addition of a long alkyl chain, such as a dodecyl group, increases the lipophilicity of the molecule, facilitating its processing and the formation of high-quality thin films, which is essential for device fabrication. nih.gov
Overview of Research Trajectories for 9-Dodecyl-9H-carbazole
This compound is frequently synthesized as a foundational building block for more complex, functional organic materials. ub.eduscientific.netscispace.com Its synthesis is typically achieved through the N-alkylation of carbazole with 1-bromododecane (B92323). ub.eduscispace.comrsc.org The presence of the dodecyl chain imparts enhanced solubility and processability, making it an ideal precursor for creating a variety of advanced materials. nih.govub.edu
Research has demonstrated the use of this compound in the synthesis of novel polymers and small molecules for organic electronics. For instance, it has been used as a starting material to create conjugated polymers for potential use in polymer light-emitting diodes (PLEDs). scientific.netresearchgate.net In one study, a donor-acceptor type polymer incorporating a this compound unit was synthesized and showed promising properties for PLED applications, including intense green fluorescence and suitable HOMO/LUMO energy levels. scientific.netresearchgate.net
Additionally, this compound serves as a key intermediate in the synthesis of multi-substituted carbazoles. rsc.org These further functionalized molecules are explored for various applications, including as photoinitiators for 3D printing and as components in materials for OTFTs. ub.eduscispace.com The dodecyl group ensures that these more complex derivatives remain soluble and can be effectively integrated into devices. ub.edu
Interactive Data Table: Properties and Applications of Carbazole Derivatives
| Property | Description | Relevance to this compound | Key Applications |
|---|---|---|---|
| Hole Transport | Efficient movement of positive charge carriers (holes). mdpi.comnih.gov | The carbazole core is an excellent hole transporter. mdpi.com | Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), Organic Photovoltaics (OPVs). mdpi.comnih.gov |
| Thermal Stability | Resistance to decomposition at high temperatures. mdpi.comemu.edu.tr | Carbazole derivatives are known for their high thermal stability. mdpi.comemu.edu.tr | Ensures device longevity and operational stability. emu.edu.tr |
| Tunable Electronics | Ability to modify HOMO/LUMO energy levels through functionalization. mdpi.comontosight.ai | The N-dodecyl chain modifies solubility and molecular packing, indirectly influencing electronic properties. ub.eduresearchgate.net | Optimization of charge injection and transport in electronic devices. ontosight.ai |
| Solubility | Dissolves in organic solvents for solution-based processing. ontosight.ainih.gov | The dodecyl chain significantly enhances solubility. nih.gov | Facilitates the fabrication of uniform thin films for devices. ub.edu |
| Photoluminescence | Emission of light after absorbing photons. nih.gov | The carbazole core is highly fluorescent. mdpi.com | Emitters and hosts in OLEDs. numberanalytics.commdpi.com |
Structure
3D Structure
Properties
CAS No. |
20863-23-4 |
|---|---|
Molecular Formula |
C24H33N |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
9-dodecylcarbazole |
InChI |
InChI=1S/C24H33N/c1-2-3-4-5-6-7-8-9-10-15-20-25-23-18-13-11-16-21(23)22-17-12-14-19-24(22)25/h11-14,16-19H,2-10,15,20H2,1H3 |
InChI Key |
YCWUVACOIYLEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Dodecyl 9h Carbazole and Its Functionalized Derivatives
Direct N-Alkylation Strategies for 9-Dodecyl-9H-carbazole Synthesis
The most common and direct method for synthesizing this compound is the N-alkylation of the carbazole (B46965) core. ub.edutci-thaijo.org This reaction involves the substitution of the hydrogen atom on the nitrogen of the carbazole ring with a dodecyl group.
A typical procedure involves reacting 9H-carbazole with 1-bromododecane (B92323) in the presence of a base and a suitable solvent. ub.edu Sodium hydride (NaH) is a frequently used base, and dimethylformamide (DMF) serves as the solvent. ub.edu The reaction proceeds by the deprotonation of the carbazole nitrogen by the base, forming a carbazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromododecane and displacing the bromide ion to form the N-alkylated product. ub.edu
Phase-transfer catalysis (PTC) offers an alternative and efficient method for N-alkylation. researchgate.netacsgcipr.org This technique is particularly useful as it can facilitate the reaction between reactants in immiscible phases, often allowing for the use of less harsh and more environmentally friendly inorganic bases like sodium hydroxide (B78521) or potassium carbonate. acsgcipr.orggoogle.com In this setup, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyethene glycol (PEG), transports the deprotonated carbazole anion from the aqueous or solid phase into the organic phase containing the alkyl halide. google.comwiley-vch.de This method has been successfully used for the synthesis of various N-alkylcarbazoles. researchgate.netpku.edu.cn Microwave irradiation has also been employed to accelerate the N-alkylation of carbazole in "dry media" conditions, where the reactants are adsorbed onto a solid support like potassium carbonate, leading to rapid and high-yield synthesis. researchgate.net
Table 1: Comparison of N-Alkylation Methods for this compound
| Method | Base | Solvent | Key Features | References |
| Standard N-Alkylation | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Common and effective method. | ub.edu |
| Phase-Transfer Catalysis (PTC) | Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) | Biphasic (e.g., Toluene/Water) | Environmentally benign, suitable for industrial scale. | acsgcipr.orggoogle.com |
| Microwave-Assisted Synthesis | Potassium Carbonate (K2CO3) | "Dry Media" | Rapid reaction times and high yields. | researchgate.net |
Precursor Synthesis and Functionalization for Polymeric this compound Systems
The synthesis of polymers based on this compound often requires the preparation of functionalized monomers. A key precursor for many polymerization reactions is 3,6-dibromo-9-dodecyl-9H-carbazole. rsc.org The synthesis of this precursor typically involves a two-step process. First, carbazole is brominated at the 3 and 6 positions, which are the most reactive sites for electrophilic substitution. mdpi.comchemicalbook.com This is commonly achieved using N-bromosuccinimide (NBS) in a solvent like DMF. chemicalbook.commdpi.com
Following the bromination, the resulting 3,6-dibromo-9H-carbazole undergoes N-alkylation with a dodecyl halide, such as 1-bromododecane or 1-iodododecane, using a base like sodium hydroxide in a suitable solvent to yield 3,6-dibromo-9-dodecyl-9H-carbazole. rsc.org
Further functionalization can be carried out on these brominated precursors. For instance, the bromine atoms can be converted to other reactive groups suitable for specific polymerization techniques. For Suzuki polycondensation, the bromo groups can be transformed into boronic acid or boronic ester functionalities. researchgate.net This often involves a metal-halogen exchange followed by reaction with a borate (B1201080) ester.
Advanced Polymerization Techniques for this compound-Based Polymers
Chemical Polymerization Routes and Mechanisms (e.g., Sonogashira Coupling, Suzuki Polycondensation)
Chemical polymerization methods are widely used to create polymers with a this compound backbone. These methods typically involve cross-coupling reactions that link functionalized monomers.
Suzuki Polycondensation is a powerful and versatile method for forming carbon-carbon bonds. d-nb.info In the context of carbazole polymers, this reaction typically involves the palladium-catalyzed coupling of a dibromo-carbazole monomer with a diboronic acid or ester comonomer. researchgate.net For the synthesis of poly(this compound), this would involve monomers like 3,6-dibromo-9-dodecyl-9H-carbazole and a corresponding carbazole-3,6-diboronic acid derivative. researchgate.net The choice of catalyst, such as those based on palladium with phosphine (B1218219) ligands, can influence the polymerization process and the properties of the resulting polymer. d-nb.info
Sonogashira Coupling is another palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. For carbazole-based polymers, this could involve the reaction of a diethynyl-carbazole monomer with a dihalo-aromatic comonomer. While less common for simple poly(this compound), it is a valuable technique for creating conjugated polymers with alternating carbazole and alkyne units.
Other chemical polymerization methods include oxidative polymerization, often using oxidizing agents like iron(III) chloride (FeCl₃). researchgate.net This method has been used to synthesize various carbazole-based polymers. researchgate.net
Electrochemical Polymerization Strategies for Thin Film Deposition
Electrochemical polymerization is a technique that allows for the direct synthesis and deposition of polymer films onto a conductive substrate. mdpi.comnih.gov This method is advantageous as it combines synthesis and film formation in a single step, offering good control over film thickness and morphology. nih.govmdpi.com
The process involves the oxidative coupling of carbazole monomers at an electrode surface. nih.govuh.edu For this compound, the monomer is dissolved in an electrolyte solution, and a potential is applied to the working electrode (e.g., indium tin oxide (ITO) coated glass, platinum). mdpi.comjournalajacr.com At a sufficiently positive potential, the carbazole monomer is oxidized to a radical cation. nih.gov These radical cations then couple, typically at the 3 and 6 positions, to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface. nih.govresearchgate.net The dodecyl chain enhances the solubility of the monomer in the organic electrolyte and influences the morphology and properties of the resulting polymer film. mdpi.com
The properties of the electrochemically deposited films, such as their electroactivity, topography, and stiffness, can be influenced by the polymerization conditions, including the monomer concentration, the nature of the electrolyte, and the electrochemical method used (e.g., cyclic voltammetry or chronoamperometry). mdpi.comjournalajacr.com
Table 2: Key Parameters in Electrochemical Polymerization of Carbazole Derivatives
| Parameter | Influence on Polymer Film | References |
| Monomer Concentration | Affects polymerization rate and film thickness. | mdpi.com |
| Electrolyte | Influences the conductivity of the solution and the doping level of the polymer. | nih.gov |
| Applied Potential | Determines the rate of oxidation and can affect the polymer structure. | mdpi.com |
| Electrochemical Method | Cyclic voltammetry and chronoamperometry can lead to different film morphologies. | mdpi.comjournalajacr.com |
Catalyst-Transfer Polycondensation Approaches for Controlled Polymer Architectures
Catalyst-transfer polycondensation (CTP) is a chain-growth polymerization mechanism that allows for the synthesis of conjugated polymers with controlled molecular weights, low polydispersity, and well-defined end-groups. nih.govacs.org This technique has been applied to the synthesis of poly(N-alkyl-carbazole)s. mdpi.com
In Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), the palladium catalyst remains associated with the growing polymer chain and "walks" along the chain as new monomer units are added. researchgate.netnih.gov This controlled, chain-growth mechanism is in contrast to the step-growth mechanism of traditional Suzuki polycondensation. nih.govmdpi.com For the synthesis of poly(this compound) derivatives, this method has been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The choice of monomer, initiator, and reaction conditions can be optimized to control the polymerization and minimize side reactions, such as macrocyclization. researchgate.netnih.gov
Atom-Transfer Radical Polymerization (ATRP) in Carbazole Systems
Atom-transfer radical polymerization (ATRP) is a type of reversible-deactivation radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. springernature.comrsc.org While ATRP is typically used for vinyl monomers, it can be applied to carbazole-containing systems by first introducing a polymerizable group, such as a vinyl or methacrylate (B99206) group, onto the carbazole monomer. mdpi.comresearchgate.net
For example, a monomer like 2-(9-carbazolyl)ethyl methacrylate can be polymerized via ATRP to yield a well-defined polymer with pendant carbazole units. researchgate.net Although the carbazole unit is not in the main polymer backbone in this case, this method allows for the creation of well-defined block copolymers and other complex architectures incorporating carbazole moieties. researchgate.netacs.org More recently, organocatalyzed ATRP (O-ATRP) has emerged, using organic photoredox catalysts, including carbazole derivatives themselves, to mediate the polymerization under light irradiation. rsc.orgnih.gov
Advanced Spectroscopic Characterization and Photophysical Analysis of 9 Dodecyl 9h Carbazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For N-substituted carbazoles like 9-Dodecyl-9H-carbazole, ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, while advanced 2D techniques confirm connectivity.
¹H NMR and ¹³C NMR Techniques for N-Substituted Carbazole (B46965) Derivatives
The attachment of the dodecyl group to the carbazole nitrogen at position 9 results in a characteristic NMR fingerprint. The ¹H NMR spectrum clearly shows signals corresponding to the aromatic protons of the carbazole moiety and the aliphatic protons of the dodecyl chain. Due to the molecule's C₂ᵥ symmetry, the protons on the carbazole core appear as four distinct sets of signals in the downfield region (typically 7.2-8.2 ppm). The aliphatic chain protons appear in the upfield region (0.8-4.3 ppm), with the methylene (B1212753) group directly attached to the nitrogen (N-CH₂) being the most deshielded due to the inductive effect of the nitrogen atom.
Similarly, the ¹³C NMR spectrum provides complementary data, showing distinct resonances for the aromatic carbons of the carbazole unit and the carbons of the alkyl chain. The chemical shifts are consistent with the expected electronic environments, confirming the successful N-alkylation and the purity of the compound.
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| H-4, H-5 | 8.11 (d, J = 7.7 Hz) | C-4a, C-4b | 140.8 |
| H-1, H-8 | 7.47 (ddd, J = 8.2, 6.9, 1.2 Hz) | C-1, C-8 | 126.0 |
| H-3, H-6 | 7.41 (d, J = 8.1 Hz) | C-4, C-5 | 123.2 |
| H-2, H-7 | 7.23 (td, J = 7.9, 7.0, 1.1 Hz) | C-2, C-7 | 120.8 |
| N-CH₂ | 4.30 (t, J = 7.3 Hz) | C-3, C-6 | 119.1 |
| N-CH₂-CH₂ | 1.87 (quin, J = 7.3 Hz) | C-8a, C-9a | 109.1 |
| -(CH₂)₉- | 1.39 - 1.19 (m) | N-CH₂ | 43.5 |
| -CH₃ | 0.88 (t, J = 6.9 Hz) | Alkyl Chain Carbons | 32.4, 30.04, 30.03, 30.01, 29.9, 29.8, 29.8, 29.40, 27.8, 23.1 |
| -CH₃ | 14.6 |
Advanced 2D NMR Experiments (e.g., 2D ¹H-¹⁵N HMBC) for Connectivity and Conformation
While ¹H and ¹³C NMR are powerful, 2D NMR experiments provide definitive proof of molecular structure by revealing through-bond and through-space correlations. For N-substituted carbazoles, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable. A ¹H-¹³C HMBC spectrum would show correlations between the protons of the N-CH₂ group (at ~4.30 ppm) and the adjacent carbons of the carbazole core (C-8a, C-9a), confirming the site of substitution.
To unequivocally establish the nitrogen-carbon bond, a 2D ¹H-¹⁵N HMBC experiment is the gold standard. This technique detects long-range coupling between protons and the nitrogen-15 (B135050) nucleus. A clear correlation peak between the N-CH₂ protons and the N-9 atom of the carbazole ring would provide incontrovertible evidence of the N-dodecyl connectivity. ipb.pt Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial conformation of the molecule, revealing through-space proximity between the alkyl chain protons and the aromatic protons of the carbazole unit.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. This compound, dissolved in a solvent like tetrahydrofuran (B95107) (THF), exhibits characteristic absorption bands in the ultraviolet region. These absorptions arise from spin-allowed π–π* transitions within the conjugated aromatic system of the carbazole core. nih.govmdpi.com
The spectrum typically shows strong absorption maxima around 293 nm and 329 nm, with a shoulder extending to approximately 350 nm. nih.gov The substitution of the hydrogen at the N-9 position with an alkyl group like dodecyl does not significantly alter the electronic structure of the carbazole chromophore, leading to only minor shifts in the absorption bands compared to the parent carbazole. The solvent environment can also influence the precise position of these bands; increasing solvent polarity may cause a slight bathochromic (red) shift. dergipark.org.tr
| Wavelength (λmax) | Transition Type | Notes |
|---|---|---|
| ~293 nm | π–π | Strong absorption from the carbazole aromatic system. |
| ~329 nm | π–π | Lower energy transition within the carbazole chromophore. nih.gov |
| ~340-350 nm | π–π* (Shoulder) | Broad shoulder indicating the absorption onset. nih.gov |
Photoluminescence (PL) and Fluorescence Spectroscopy Investigations
Photoluminescence spectroscopy reveals the emissive properties of a molecule after it has absorbed light. Carbazole derivatives are well-known for their strong fluorescence, making them highly valuable as emitter materials in optoelectronic devices.
Emission Behavior, Wavelength Tuning, and Quantum Yield Determinations
When excited with UV light, this compound typically exhibits strong blue fluorescence. The emission spectrum is characterized by vibronically structured bands, with emission maxima often observed around 350 nm and 365 nm in solution. The long dodecyl chain enhances solubility without significantly impacting the core emission properties.
The fluorescence quantum yield (ΦPL), which measures the efficiency of the emission process, is a critical parameter. N-substituted carbazoles are known to be highly efficient emitters, with quantum yields that can be very high, sometimes approaching 100% in solution. rsc.orgnih.gov However, in the solid state, this high emission efficiency can be diminished due to aggregation-caused quenching (ACQ), where intermolecular interactions create non-radiative decay pathways.
| Parameter | Typical Value | Description |
|---|---|---|
| Emission Maxima (λem) | ~350-370 nm | Corresponds to blue fluorescence from the carbazole core. |
| Excitation Wavelength (λex) | ~330-340 nm | Wavelength used to excite the molecule for emission. |
| Quantum Yield (ΦPL) in Solution | Often > 70%, can approach 100% | Indicates very high emission efficiency in dilute solutions. rsc.orgnih.gov |
| Quantum Yield (ΦPL) in Solid State | Variable (Often lower due to ACQ) | Efficiency can be reduced by intermolecular packing forces. |
Aggregation-Induced Emission (AIE) Characteristics in Carbazole-Based Materials
While many traditional fluorophores suffer from aggregation-caused quenching, a class of materials known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. mdpi.com Many carbazole derivatives display AIE or Aggregation-Induced Emission Enhancement (AIEE) properties. researchgate.net
The underlying mechanism is the restriction of intramolecular motion (RIM). In dilute solutions, segments of the molecule can rotate or vibrate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered. This blockage of non-radiative channels forces the excited state to decay via radiative pathways, leading to a dramatic increase in fluorescence intensity. mdpi.comnih.gov This phenomenon is typically studied by measuring the photoluminescence of the compound in mixtures of a good solvent (like THF) and a poor solvent (like water). As the fraction of the poor solvent increases, aggregation is induced, and a significant enhancement in emission is observed for AIE-active compounds. mdpi.com
Time-Resolved Photophysical Studies and Exciton (B1674681) Dynamics
Time-resolved photophysical studies are crucial for understanding the excited-state behavior and dynamics of this compound, which are fundamental to its application in optoelectronic devices. These studies typically involve techniques like time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes and transient absorption spectroscopy to probe excited-state absorption and decay pathways.
The photophysical properties of this compound are dominated by the carbazole moiety. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). The subsequent decay back to the ground state (S0) can occur through radiative (fluorescence) and non-radiative pathways. The dodecyl chain, being a saturated alkyl group, does not directly participate in the electronic transitions but can influence the photophysical properties through steric and conformational effects, which can affect intermolecular interactions and packing in the solid state.
Research on similar N-alkylcarbazole derivatives provides insights into the expected exciton dynamics. For instance, the fluorescence decay of carbazole derivatives is often characterized by a bi-exponential or multi-exponential behavior, indicating the presence of different excited-state species or conformations. In dilute solutions, the primary decay component is attributed to the monomeric emission of the carbazole unit. At higher concentrations or in the solid state, excimer formation can occur, where an excited-state molecule interacts with a ground-state molecule, leading to a red-shifted and broader emission with a longer lifetime.
The exciton dynamics in thin films of carbazole-based materials are of particular interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these systems, excitons can migrate between adjacent carbazole units. The efficiency of this exciton diffusion process is a key parameter determining device performance. The long, flexible dodecyl chain in this compound can influence the morphology of thin films, potentially leading to different packing arrangements compared to carbazoles with smaller alkyl substituents. This, in turn, can affect the intermolecular electronic coupling and, consequently, the exciton diffusion length.
Table 1: Representative Photophysical Data for N-Alkylcarbazole Derivatives in Solution
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |
| 9-Ethylcarbazole | Cyclohexane | 293, 324, 337 | 349, 364 | ~10-15 |
| Poly(9-vinylcarbazole) | THF | 295, 331, 344 | 360, 375 (monomer), 410 (excimer) | ~12 (monomer), ~40 (excimer) |
| Expected for this compound | Non-polar solvent | ~295, 325, 340 | ~350, 365 | ~10-16 |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the molecular structure of this compound by analyzing its vibrational modes. The FTIR spectrum of this compound is expected to show a combination of the characteristic vibrations of the carbazole core and the dodecyl alkyl chain.
The carbazole moiety gives rise to several distinct vibrational bands. The N-H stretching vibration, typically seen around 3400 cm⁻¹ in unsubstituted carbazole, will be absent in this compound due to the substitution at the nitrogen atom. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the carbazole ring is expected around 1330 cm⁻¹. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are anticipated in the 900-700 cm⁻¹ range. nih.govscilit.com
The dodecyl chain will introduce strong vibrational bands corresponding to the C-H stretching and bending modes of the methylene (CH₂) and methyl (CH₃) groups. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ region. nih.gov The scissoring (bending) vibration of the CH₂ groups will likely appear around 1465 cm⁻¹, potentially overlapping with the aromatic C=C stretching bands. The rocking vibration of the long methylene chain may give rise to a characteristic progression of bands in the 1300-1180 cm⁻¹ region.
Table 2: Expected FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Carbazole) |
| 2960-2915 | Asymmetric C-H stretching | CH₃ and CH₂ (Dodecyl) |
| 2875-2845 | Symmetric C-H stretching | CH₃ and CH₂ (Dodecyl) |
| 1600-1450 | C=C stretching | Aromatic (Carbazole) |
| ~1465 | CH₂ scissoring | Dodecyl |
| ~1330 | C-N stretching | Carbazole |
| 900-700 | C-H out-of-plane bending | Aromatic (Carbazole) |
This table is a representation of expected vibrational frequencies based on the analysis of carbazole and long-chain alkyl compounds. Specific peak positions can vary based on the molecular environment and physical state of the sample.
Spectroelectrochemical Investigations of Redox States and Optoelectronic Transitions
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties of a molecule as a function of its oxidation state. This is particularly relevant for this compound, as the carbazole moiety is known to be electrochemically active and its redox states are often colored.
The electrochemical behavior of this compound is expected to be similar to that of other N-substituted carbazoles, such as 9-ethylcarbazole. epa.gov The primary electrochemical process is the reversible one-electron oxidation of the carbazole nitrogen atom to form a stable radical cation. This oxidation process can be observed using cyclic voltammetry, which would show a reversible anodic wave. The long dodecyl chain is not expected to significantly alter the redox potential of the carbazole unit, although it may affect the diffusion of the molecule to the electrode surface and the solubility of the oxidized species.
Upon oxidation to the radical cation, this compound is expected to exhibit significant changes in its electronic absorption spectrum. The neutral molecule is typically colorless, with strong absorption bands in the ultraviolet region. The formation of the radical cation introduces new electronic transitions, leading to the appearance of absorption bands in the visible and near-infrared (NIR) regions. These new absorption bands are responsible for the electrochromic behavior of carbazole derivatives, where the material changes color upon the application of an electrical potential.
Further oxidation can lead to the formation of a dication, although this process may be less reversible. In some cases, the radical cations can undergo coupling reactions to form dimers or polymers, especially at higher concentrations or upon repeated cycling. The spectroelectrochemical analysis allows for the in-situ monitoring of these processes and the identification of the different redox species and their corresponding optical signatures.
Table 3: Expected Redox Potentials and Spectroscopic Changes for this compound
| Species | Redox Process | Approx. Potential (V vs. Ag/AgCl) | Major Absorption Bands (nm) | Color |
| Neutral | - | - | ~295, 325, 340 (UV) | Colorless |
| Radical Cation | Oxidation | +0.8 to +1.2 | ~400-500 (Visible), ~700-900 (NIR) | Colored (e.g., green/blue) |
| Dication | Oxidation | > +1.5 | Varies | Different Color |
The redox potentials and absorption maxima are estimations based on data for related N-alkylcarbazole compounds and can be influenced by the solvent and electrolyte system used in the experiment.
Computational and Theoretical Investigations of 9 Dodecyl 9h Carbazole Systems
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 9-Dodecyl-9H-carbazole, DFT calculations are instrumental in determining its molecular geometry, electronic properties, and energetics, which are fundamental to understanding its behavior in organic electronics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the optoelectronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the molecule's chemical reactivity, kinetic stability, and its potential applications in electronic devices such as Organic Light Emitting Diodes (OLEDs) and solar cells. iaamonline.orgscirp.org
For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can vary depending on the nature and position of substituent groups. The introduction of an alkyl chain like the dodecyl group at the N9 position is known to influence the electronic properties primarily through inductive effects and by affecting the molecular packing in the solid state.
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to predict the HOMO and LUMO energy levels. iaamonline.org While specific DFT calculations for this compound are not widely reported in publicly available literature, studies on similar N-alkylated carbazoles provide insights into the expected trends. The long alkyl chain is generally not expected to significantly alter the electronic energy levels of the carbazole core itself, but it plays a crucial role in solubility and film morphology.
Table 1: Representative DFT-Calculated Electronic Properties of Carbazole Derivatives (Note: The following table presents typical data for carbazole derivatives to illustrate the outputs of DFT calculations, as specific data for this compound is not readily available in the cited literature.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 9-Phenyl-9H-carbazole | -5.8 | -2.1 | 3.7 |
| 3,6-Dibromo-9-ethyl-9H-carbazole | -6.0 | -2.3 | 3.7 |
| N-vinylcarbazole | -5.6 | -1.9 | 3.7 |
Triplet Energy Level Calculations for Host Material Design
In the context of OLEDs, particularly those utilizing phosphorescent emitters, the triplet energy (T1) of the host material is a critical parameter. To ensure efficient energy transfer from the host to the guest emitter, the host's triplet energy must be higher than that of the guest. DFT and its time-dependent extension (TD-DFT) are the primary computational tools for calculating triplet energy levels. researchgate.netrsc.org
For carbazole-based materials, the high triplet energy of the carbazole moiety makes them excellent candidates for host materials, especially for blue phosphorescent emitters. researchgate.net The triplet state is typically localized on the carbazole core. The N-dodecyl substituent, being electronically non-conjugated, is expected to have a minimal direct impact on the triplet energy of the carbazole unit. However, its influence on the solid-state morphology can affect intermolecular interactions, which in turn can have a secondary effect on the triplet energy in thin films.
Theoretical studies on various carbazole derivatives have shown that their triplet energies generally fall in the range of 2.8 to 3.1 eV, making them suitable for hosting a wide range of phosphorescent emitters. researchgate.net
Proton Chemical Shift Modeling and Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Computational methods, particularly DFT, can be used to predict NMR chemical shifts, which can then be compared with experimental data for validation of the proposed structure. mdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly employed for this purpose. nih.gov
While a detailed computational study on the proton chemical shifts of this compound is not prevalent in the literature, the methodology involves optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For N-alkylcarbazoles, the chemical shifts of the aromatic protons on the carbazole core are of particular interest as they can be sensitive to the electronic environment. The protons of the dodecyl chain will exhibit characteristic signals in the aliphatic region of the spectrum. A good correlation between the calculated and experimental chemical shifts would provide strong evidence for the correctness of the molecular structure and the computational model. researchgate.net
Aromaticity Descriptors and Substituent Effects
The aromaticity of the carbazole ring system is a key factor in its electronic properties and stability. Aromaticity can be quantified computationally using various descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.gov These indices provide a measure of the π-electron delocalization within the rings.
DFT calculations can be used to compute these aromaticity descriptors for the individual rings of the carbazole moiety in this compound. Such studies on substituted carbazoles have shown that the aromaticity of the six-membered rings is typically higher than that of the central five-membered pyrrole (B145914) ring. nih.gov
The dodecyl group, being an electron-donating alkyl substituent, is expected to have a modest influence on the aromaticity of the carbazole core through an inductive effect. mdpi.com Computational analysis of these substituent effects helps in understanding how modifications to the molecular structure can tune the electronic properties of the material. iaamonline.orgdoaj.org
Molecular Dynamics Simulations for Intermolecular Interactions and Charge Transport Pathways
While DFT is excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules. This is particularly important for understanding intermolecular interactions and charge transport in the solid state, which are critical for the performance of organic electronic devices.
MD simulations can model the packing of this compound molecules in a thin film, taking into account the flexibility of the long dodecyl chains. These simulations provide insights into how the alkyl chains influence the morphology and the π-π stacking of the carbazole cores. The charge transport pathways are then inferred from the simulated morphology, as efficient charge transport relies on close and ordered packing of the conjugated carbazole units. The dodecyl chains, while enhancing solubility, can also introduce disorder and increase the intermolecular distances, which may affect charge mobility.
Theoretical Studies on Reaction Mechanisms and Oxidative Coupling Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For carbazoles, oxidative coupling is a common reaction used to synthesize larger conjugated systems, such as bicarbazoles, which are also important materials in organic electronics. researchgate.netunirioja.es
Theoretical studies, often using DFT, can be performed to investigate the reaction mechanism of the oxidative coupling of this compound. These studies can identify the key intermediates and transition states involved in the reaction, providing a detailed understanding of the reaction pathway. For N-alkylcarbazoles, oxidative coupling typically proceeds via the formation of a radical cation intermediate. researchgate.net The calculations can help to predict the regioselectivity of the coupling (i.e., at which positions on the carbazole ring the coupling is most likely to occur). Understanding these reaction mechanisms is crucial for optimizing the synthesis of carbazole-based materials.
Structure-Function Relationship Predictions and Rational Design via Computational Modeling
Computational modeling, particularly through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the structure-function relationships of carbazole-based materials, including systems related to this compound. semanticscholar.org These theoretical investigations provide profound insights into the electronic and optical properties at a molecular level, enabling the rational design of novel materials with tailored functionalities for applications in organic electronics like Organic Light Emitting Diodes (OLEDs). acs.orgrsc.orgresearchgate.net
The core principle of these computational studies is to establish a direct link between the molecular architecture and the resulting electronic characteristics. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap (ΔE), triplet energies, and charge distribution are calculated to forecast the material's performance. semanticscholar.orgnankai.edu.cnnih.gov For instance, the HOMO level is indicative of the material's hole-injection and transport capabilities, while the LUMO level relates to electron-injection and transport. sci-hub.stnih.gov The energy gap is a primary determinant of the molecule's absorption and emission color. nankai.edu.cn
Computational modeling allows researchers to systematically modify the structure of a parent molecule, like the carbazole core, and predict the consequences of these changes. By adding various electron-donating or electron-withdrawing groups to the carbazole scaffold, scientists can computationally screen a vast library of virtual compounds. sci-hub.stresearchgate.net This process helps identify promising candidates with optimized properties—such as improved charge transport, higher quantum efficiency, or specific emission wavelengths—before undertaking time-consuming and costly synthesis. sci-hub.st
In the context of this compound, the dodecyl chain is primarily an alkyl group that enhances solubility and influences film morphology. While its direct electronic effect on the carbazole core's π-system is minimal compared to conjugated substituents, computational models can still predict its influence on molecular packing, which in turn affects charge transport in the solid state. The foundational electronic properties are dictated by the carbazole moiety itself. Theoretical calculations confirm that the carbazole unit is an excellent electron-donating and hole-transporting building block. nih.gov
The predictive power of these computational methods is illustrated by the accurate correlation between calculated properties and experimental results for a wide range of carbazole derivatives. researchgate.net This synergy between theoretical prediction and experimental validation accelerates the development of next-generation organic electronic materials.
Detailed Research Findings from Computational Studies on Carbazole Systems
Theoretical investigations using methodologies like DFT at the B3LYP/6-31G(d) level of theory are overwhelmingly used to optimize molecular geometries and visualize frontier molecular orbital separation. semanticscholar.org These calculations provide quantitative predictions of key electronic parameters.
Frontier Molecular Orbital (FMO) Analysis: The distribution and energy of the HOMO and LUMO are critical. In many carbazole-based donor-acceptor molecules, the HOMO is localized on the electron-rich carbazole donor, while the LUMO is centered on the acceptor unit. This spatial separation is a key factor in designing materials for applications like Thermally Activated Delayed Fluorescence (TADF). semanticscholar.org For simple derivatives like this compound, both HOMO and LUMO are largely distributed over the carbazole ring system.
Predicting Electronic Properties: Computational models can accurately predict how substitutions on the carbazole ring tune the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO level, facilitating hole injection, whereas electron-withdrawing groups lower the LUMO level, aiding electron injection. sci-hub.st
The following interactive table summarizes typical DFT-calculated electronic properties for a series of substituted carbazole derivatives, demonstrating the structure-property relationships that guide rational design.
| Compound | Substituent at 3,6-positions | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Model 1 (Parent Carbazole Core) | -H | -5.75 | -1.95 | 3.80 |
| Model 2 | Phenyl (Electron-donating) | -5.67 | -2.10 | 3.57 |
| Model 3 | p-Methoxyphenyl (Stronger Donor) | -5.58 | -2.05 | 3.53 |
| Model 4 | p-Cyanophenyl (Electron-withdrawing) | -5.91 | -2.55 | 3.36 |
| Model 5 | p-Nitrophenyl (Stronger Acceptor) | -6.02 | -2.89 | 3.13 |
Note: Data is illustrative, based on trends reported for N-alkyl-3,6-diarylcarbazoles to demonstrate the effect of substituents. nankai.edu.cnsci-hub.st The N-dodecyl group would have a minor electronic influence compared to the aryl substituents.
Triplet Energy Calculations: For applications in phosphorescent OLEDs (PHOLEDs), the host material must have a triplet energy higher than that of the phosphorescent guest emitter. TD-DFT calculations are crucial for predicting these triplet energies (T₁). The large dihedral angle that can be induced between the carbazole donor and other parts of a molecule can lead to weak electronic coupling, which helps maintain a high triplet energy. acs.org For instance, the triplet energy gap of some carbazole-benzimidazole molecules has been estimated to be as high as 2.66 eV, making them suitable hosts. acs.org
The following table provides examples of calculated triplet energies for different carbazole-based host materials.
| Compound | Molecular Feature | Calculated T₁ (eV) | Suitability as Host |
|---|---|---|---|
| CBP (4,4′-bis(9-carbazolyl)-2,2′-biphenyl) | Standard Benzene-Carbazole Linkage | 2.58 | Host for Green/Red Emitters |
| o-CbzBiz | Ortho-linked Carbazole-Benzimidazole | 2.66 | Host for Blue/Green Emitters |
| m-CbzBiz | Meta-linked Carbazole-Benzimidazole | 2.48 | Host for Red Emitters |
| p-CbzBiz | Para-linked Carbazole-Benzimidazole | 2.45 | Host for Red Emitters |
Note: Data is based on findings for carbazole/benzimidazole-based bipolar molecules to illustrate the predictive power of computational modeling for host material design. acs.org
Through these detailed computational investigations, a clear roadmap for the rational design of carbazole-based materials emerges. By predicting how structural modifications will impact key electronic and photophysical properties, researchers can efficiently design and synthesize novel molecules like this compound and its derivatives for targeted high-performance applications.
Applications of 9 Dodecyl 9h Carbazole and Its Derivatives in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 9-dodecyl-9H-carbazole are instrumental in several key layers of OLEDs, contributing to enhanced efficiency, stability, and color purity. The carbazole (B46965) unit's strong electron-donating nature and high thermal stability are key to its utility in these applications. mdpi.comresearchgate.net
Hole Transporting Materials (HTMs)
The primary role of a hole transporting material is to facilitate the efficient injection and transport of holes from the anode to the emissive layer. Carbazole and its derivatives, including triarylamines containing carbazole moieties, are widely recognized for their excellent hole-transport properties. mdpi.comresearchgate.net The incorporation of the rigid and stable carbazole unit into molecules like 4-(9H-carbazol-9-yl)triphenylamine can significantly improve the thermal stability of the resulting HTM. researchgate.net
A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with other carbazole or triphenylamine (B166846) derivatives have been synthesized. These materials exhibit good thermal and morphological stabilities, with high glass transition temperatures (Tg) ranging from 148 to 165 °C. mdpi.comnih.govelsevierpure.com When integrated into OLEDs, these HTMs have demonstrated a significant enhancement in current, power, and external quantum efficiencies compared to devices using standard HTMs like NPB. mdpi.comnih.gov
| Material | Tg (°C) | Td (°C) | Application | Ref. |
| HTM 3a | 165 | 452 | OLED HTM | mdpi.com |
| HTM 3b | 148 | 486 | OLED HTM | mdpi.com |
| HTM 3c | 156 | 495 | OLED HTM | mdpi.com |
| Tg: Glass transition temperature; Td: Decomposition temperature |
Host Materials for Phosphorescent Emitters (e.g., Blue, Green, Red)
In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the phosphorescent emitter (guest), preventing concentration quenching and triplet-triplet annihilation, thereby achieving high quantum efficiency. mdpi.comnih.gov Carbazole derivatives are widely employed as host materials due to their high triplet energy, which is necessary to confine the triplet excitons on the guest emitter. mdpi.com
Various strategies have been developed to synthesize carbazole-based host materials. These include creating 9-arylcarbazoles, twin derivatives with two carbazolyl fragments, and substituting the carbazole core at the 3,6 or 2,7 positions. mdpi.com For instance, pyridinyl-carbazole based compounds have been synthesized and used as host materials for both blue and green PhOLEDs. These materials show high thermal stability (decomposition temperatures of 361–386 °C) and high glass transition temperatures (127–139 °C), forming stable amorphous films. nih.gov A blue PhOLED using one such host with the emitter FIrpic achieved an external quantum efficiency of 10.3%. nih.gov Similarly, novel carbazole derivatives designed through an ortho-linkage strategy have been successfully used as hosts for green PhOLEDs, reaching a maximum external quantum efficiency of 24.4%. rsc.org
| Host Material | Triplet Energy (eV) | Emitter | Max. EQE (%) | Emitted Color | Ref. |
| H1 | 2.82 | FIrpic | - | Blue | nih.gov |
| H2 | 2.81 | FIrpic | 10.3 | Blue | nih.gov |
| CNPhCz | - | Ir(ppy)₂(acac) | 24.4 | Green | rsc.org |
| DCNPhCz | - | FIrpic | - | Blue | rsc.org |
| EQE: External Quantum Efficiency |
Emitter Components, including Deep-Blue Fluorescent Emitters
By constructing bipolar molecules with a donor-pi-acceptor (D-π-A) structure, where carbazole acts as the donor, deep-blue emitting materials can be synthesized. nih.gov In one study, four carbazole-π-imidazole derivatives were created. A non-doped OLED using one of these materials, BCzB-PPI, as the emitter achieved deep-blue emission with CIE coordinates of (0.159, 0.080) and a maximum external quantum efficiency of 4.43%. nih.gov Another approach using a traditional hole-transporting material, 9,9-bis-(4-triphenyl-amine)-9H-fluorene (DTF), as an emitter in a deep-blue OLED resulted in an EQE of 4.5% with CIE coordinates of (0.155, 0.051). mdpi.com
| Emitter Material | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Ref. |
| BCzB-PPI | 4.43 | (0.159, 0.080) | Deep-Blue | nih.gov |
| DTF | 4.5 | (0.155, 0.051) | Deep-Blue | mdpi.com |
| m-PO-ABN | 5.9 | (0.148, 0.099) | Deep-Blue | rsc.org |
| p-PO-ABN | 5.3 | (0.150, 0.164) | Blue | rsc.org |
| EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage |
Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in purely organic molecules, leading to internal quantum efficiencies of up to 100%. beilstein-journals.orgnih.gov This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). frontiersin.org Carbazole is a very popular electron donor used in the design of TADF emitters. frontiersin.orgrsc.org
The design of carbazole-based TADF emitters often involves creating a twisted structure between the carbazole donor and an electron-acceptor unit to ensure a small ΔEST. frontiersin.orgrsc.org For instance, researchers designed two carbazole-based TADF emitters, CZ-TTR and DCZ-TTR, with different levels of steric hindrance. The increased steric hindrance in DCZ-TTR resulted in a smaller ΔEST (0.03 eV) compared to CZ-TTR (0.10 eV). Consequently, the OLED based on DCZ-TTR achieved a significantly higher external quantum efficiency of 20.1%, compared to 14.4% for the CZ-TTR device. rsc.org In another study, replacing carbazole with 1,3,6,8-tetramethyl-carbazole (tMCz) to increase steric hindrance led to a highly efficient TADF emitter, tMCzPN, which achieved a maximum EQE of 26.0% in an OLED. frontiersin.org
| TADF Emitter | ΔEST (eV) | Max. EQE (%) | Ref. |
| CZ-TTR | 0.10 | 14.4 | rsc.org |
| DCZ-TTR | 0.03 | 20.1 | rsc.org |
| CzPN | - | 5.3 | frontiersin.org |
| tMCzPN | - | 26.0 | frontiersin.org |
| ΔEST: Singlet-Triplet Energy Splitting; EQE: External Quantum Efficiency |
Perovskite Solar Cells (PSCs)
In perovskite solar cells, the hole transporting material is a critical component that extracts holes from the perovskite absorber layer and transports them to the electrode, while also blocking electrons. osti.govnih.gov The properties of the HTM significantly influence the power conversion efficiency (PCE) and long-term stability of the device.
Hole Transporting Materials (HTMs) and Charge Transporting Layers
Carbazole-based compounds have been extensively investigated as cost-effective and stable alternatives to the commonly used HTM, spiro-OMeTAD. osti.govnih.gov The carbazole core allows for easy functionalization to tune its electronic properties and linking topologies. nih.gov The introduction of alkyl chains, such as dodecyl or ethylhexyl groups, can enhance the hydrophobicity of the HTM, which is crucial for protecting the moisture-sensitive perovskite layer and improving device stability. osti.gov
A variety of carbazole-based HTMs have been designed and synthesized. For example, a set of carbazole-terminated isomeric HTMs yielded a promising PCE of nearly 18% and showed better stability than spiro-OMeTAD. nih.gov Another study developed cross-linkable carbazole-based HTMs, which can be thermally polymerized to form solvent-resistant films. A PSC using one of these HTMs, V1205, exhibited a PCE of 16.9% with good stability. rsc.org Computational studies using density functional theory (DFT) have also been employed to systematically design and screen carbazole derivatives as potential HTMs for PSCs, highlighting their promise as efficient charge carrier precursors. researchgate.net
| HTM Material | Power Conversion Efficiency (PCE) (%) | Stability Note | Ref. |
| V1209, V1221, V1225 | ~18 | Better stability than spiro-OMeTAD | nih.gov |
| V1205 (cross-linkable) | 16.9 | Good stability | rsc.org |
| EtCz-3EHCz based HTL | Similar to spiro-OMeTAD | Higher stability due to hydrophobicity | osti.gov |
Table of Chemical Compounds
| Abbreviation / Name | Full Chemical Name |
| BCzB-PIM | 3,6-di-tert-butyl-9-(4′-(1,4,5-triphenyl-1H-imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole |
| BCzB-PPI | 2-(4′-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole |
| CNPhCz | 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile |
| CzPN | 6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile |
| CZ-TTR | 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide |
| DCNPhCz | 2′-(9H-carbazol-9-yl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile |
| DCZ-TTR | 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide |
| DTF | 9,9-bis-(4-triphenyl-amine)-9H-fluorene |
| FIrpic | bis(4,6-(difluorophenyl)pyridinato-N,C2′)picolinate iridium(III) |
| Ir(ppy)₂(acac) | bis(2-phenylpyridine)(acetylacetonate)iridium(III) |
| m-PO-ABN | 2-(9,10-bis(4-(tert-butyl)phenyl)anthracen-2-yl)-4,5-diphenyl-1,3-oxazole |
| NPB | N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine |
| p-PO-ABN | 2-(9,10-bis(4-(tert-butyl)phenyl)anthracen-6-yl)-4,5-diphenyl-1,3-oxazole |
| spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |
| tMCz | 1,3,6,8-tetramethyl-carbazole |
| tMCzPN | 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile |
| 4-(9H-carbazol-9-yl)triphenylamine | 4-(9H-carbazol-9-yl)triphenylamine |
| N-dodecyl-3,6-di(pyren-1-yl)carbazole | N-dodecyl-3,6-di(pyren-1-yl)carbazole |
Sensitizer Applications for Enhanced Photovoltaic Performance
In the realm of perovskite solar cells, carbazole-based molecules are integral to the hole-transport layer (HTL), which selectively extracts holes from the perovskite absorber layer and transports them to the electrode. rsc.org Surface passivation of the perovskite film using carbazole derivatives modified with ammonium (B1175870) iodide has been shown to suppress non-radiative charge recombination. researchgate.net The strong hydrophobicity of the carbazole moiety, enhanced by alkyl chains, helps protect the moisture-sensitive perovskite layer, thereby improving the device's operational stability. researchgate.netosti.gov Perovskite cells using a three-arm star-shaped carbazole derivative as the HTM have demonstrated a remarkable power conversion efficiency (PCE) of 14.79%. rsc.org
| Device Type | Carbazole Derivative Role | Key Feature | Reported Efficiency (PCE) | Reference |
|---|---|---|---|---|
| DSSC | Sensitizer | Multi-carbazole structure to inhibit aggregation | Up to 6.33% | rsc.org |
| Perovskite Solar Cell | Hole-Transport Material (HTM) | Three-arm star-shaped carbazole (SGT-405) | 14.79% | rsc.org |
| Perovskite Solar Cell | Surface Passivation Layer | Carbazole hexylammonium iodide treatment | Up to 24.3% | researchgate.net |
Organic Thin-Film Transistors (OTFTs) as Active Semiconductor Layers
The excellent hole-transporting properties and environmental stability of the carbazole core make it a prime candidate for the active semiconductor layer in p-type organic thin-film transistors (OTFTs). ub.eduacs.org The performance of these devices is highly dependent on the molecular packing in the solid state, which dictates the efficiency of charge transport. researchgate.net Attaching flexible alkyl chains of varying lengths, including dodecyl chains, to the nitrogen atom of the carbazole is a key strategy to control this packing and improve device performance. ub.eduresearchgate.netub.edu
Researchers have synthesized and investigated a series of diindolo[3,2-b:2′,3′-h]carbazole derivatives with different alkylation patterns for use in OTFTs. ub.edu These materials were tested as vacuum-deposited active layers in bottom-gate, top-contact devices. ub.edu By fine-tuning the length of the alkyl chains and the type of passivation layer on the SiO2 surface, hole mobility values ranging from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ were achieved. ub.edu Notably, these devices exhibited exceptional temporal and air stability, with a shelf lifetime of up to a year, a highly desirable feature in organic electronics. ub.edu
In another study, a series of (9-alkyl-3-(1,2,2-tricyanovinyl)-9H-carbazole) derivatives, including a dodecyl variant, were prepared to analyze the influence of the N-alkyl chain length on charge-transporting properties. researchgate.netub.edu The introduction of the strong electron-withdrawing tricyanovinyl group imparts electron-transporting (n-type) characteristics to the typically hole-transporting (p-type) carbazole core. researchgate.net This demonstrates the versatility of the carbazole scaffold in creating both p-type and n-type semiconductor materials for OTFTs.
| Carbazole Derivative Type | Device Configuration | Charge Carrier Type | Reported Mobility (μ) | On/Off Ratio | Reference |
|---|---|---|---|---|---|
| Diindolo[3,2-b:2′,3′-h]carbazole derivatives | Bottom-gate, top-contact | p-type (hole) | 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ | Not specified | ub.edu |
| 4,7-di(9H-carbazol-9-yl)benzo[c] ub.educlockss.orgnih.govthiadiazole | Top-contact, bottom-gate | p-type (hole) | Up to 10⁻⁴ cm²/Vs | 10⁵ | nih.gov |
Electrochemical and Optical Sensor Development
The intrinsic electronic and photophysical properties of the carbazole nucleus allow its derivatives to be fashioned into highly sensitive and selective sensors for a range of analytes. The high fluorescence quantum yield and chemical stability of carbazoles are particularly advantageous for developing optical sensors. clockss.org
Polycarbazole, an organic semiconducting polymer, has been successfully employed as a conducting layer in both enzymatic and non-enzymatic electrochemical glucose sensors. nih.govmdpi.commdpi.com For enzymatic sensors, glucose oxidase (GOx) is immobilized on the polycarbazole-modified electrode. mdpi.com The polymer facilitates the electrochemical signaling pathway for the detection of glucose. nih.govmdpi.com These polymer-based electrodes have demonstrated good electrocatalytic activity toward glucose, with a sensitivity of 14 μA cm⁻² mM⁻¹ and a linear detection range up to 5 mM. nih.govmdpi.com The development of such sensors is crucial for managing medical conditions like diabetes. nih.govmanchester.ac.uk
Carbazole derivatives are excellent fluorophores for constructing chemosensors to detect various metal ions and organic molecules. clockss.org The design typically involves linking the carbazole fluorophore to a specific recognition and binding site for the target analyte. clockss.org
The detection mechanism often relies on fluorescence quenching or enhancement upon complexation with the analyte. For example, a sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine was designed for the selective detection of Copper (Cu²⁺) ions in an aqueous solution, which caused fluorescence quenching upon binding. clockss.org Other carbazole-based fluorescent probes have been developed for the detection of mercury (Hg²⁺). nih.gov In one system, a carbazole-based polymer probe first detects iodide (I⁻) ions through fluorescence quenching. The subsequent addition of Hg²⁺ restores the fluorescence, as Hg²⁺ forms a strong complex with the iodide ions, enabling a two-channel detection system. nih.gov There is significant research interest in developing carbazole-based sensors for other biologically and environmentally important metal ions such as iron (Fe³⁺) and aluminum (Al³⁺). frontiersin.orgresearchgate.net
| Carbazole Derivative | Target Ion | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Fluorescence quenching | Not specified | clockss.org |
| Dendritic conjugated polymer (P) | Hg²⁺ (via P/I⁻ system) | Fluorescence recovery | 9.7 x 10⁻⁸ M | nih.gov |
| Phenylalanine-containing carbazole derivative | Co²⁺, Ni²⁺, Cu²⁺ | Fluorescence "turn-off" (quenching) | Not specified | nih.gov |
Electrochromic Devices and Materials
Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. electrochemsci.org Conjugated polymers containing carbazole units are widely investigated for electrochromic devices (ECDs) due to their ability to form stable radical cations (polarons), high charge carrier mobility, and distinct color changes between neutral and oxidized states. electrochemsci.orgresearchgate.net
Polymers and copolymers derived from monomers like 2,6-Di(9H-carbazol-9-yl)pyridine have been synthesized electrochemically to create anodically-coloring films. nih.gov When paired with a cathodically-coloring polymer like poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS), these materials can be assembled into dual-layer ECDs. nih.gov A device using a copolymer of DiCP and cyclopentadithiophene ketone (CPDTK) exhibited multiple color changes (light silverish-yellow, grey, greyish blue) and showed a high transmittance change (ΔT) of 38.2% and a high coloration efficiency (η) of 633.8 cm² C⁻¹ at 635 nm. nih.gov
Similarly, flexible ECDs have been constructed using copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) and 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives on PET substrates. researchgate.netmdpi.com One such flexible device displayed a high ΔT of 40.3% at 690 nm and a rapid switching time of less than 1.5 seconds, demonstrating the potential for applications in smart windows, displays, and other optoelectronic technologies. mdpi.com
| Material/Device | Max. Transmittance Change (ΔT) | Wavelength | Coloration Efficiency (η) | Switching Time | Reference |
|---|---|---|---|---|---|
| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | 38.2% | 635 nm | 633.8 cm² C⁻¹ | Not specified | nih.gov |
| P(2DCB-co-ED)/PEDOT-PSS Flexible ECD | 40.3% | 690 nm | Not specified | Not specified | mdpi.com |
| P(DCB-co-EDm)/PEDOT-PSS Flexible ECD | 39.1% | 640 nm | Not specified | ≤ 1.5 s | mdpi.com |
| Poly(9H-carbazol-9-ylpyrene) (PMCzP) Film | 29% | 460 nm | Not specified | 2.18 s | researchgate.net |
| PMCzP/PEDOT ECD | 23% | 623 nm | 290 cm² C⁻¹ | 0.50 s | researchgate.net |
Other Emerging Optoelectronic and Functional Material Applications
The versatile electronic structure of carbazole derivatives also lends them to more nascent technological applications, including non-linear optics and electrical memory devices.
Non-Linear Optics (NLO): Organic materials with extensive π-electron conjugation, like carbazole derivatives, can exhibit significant non-linear optical properties. du.ac.ir These properties are of interest for applications in light modulation and optical technologies. du.ac.irjhuapl.edu The NLO characteristics of a 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde compound were investigated using the Z-scan method. du.ac.ir The material exhibited saturation absorption and a thermal-lensing effect, and at high incident laser powers, diffraction ring patterns were observed due to a large nonlinear optical phase change. du.ac.irdu.ac.ir Such properties indicate potential for use in optoelectronic devices and optical limiters. du.ac.ir
While specific research on this compound in electrical memory devices and supercapacitors is less prominent in the reviewed literature, the established charge-transporting and redox properties of the carbazole core suggest its potential in these areas. The ability of carbazole polymers to undergo stable doping-dedoping processes is a key requirement for charge storage in supercapacitors, and the distinct electronic states could be harnessed for data storage in memory devices.
Structure Performance Correlation and Molecular Design Principles in 9 Dodecyl 9h Carbazole Systems
Influence of N-Alkyl Chain Length and Branching on Intermolecular Packing and Charge Transport
The alkyl chain substituted at the N-9 position of the carbazole (B46965) moiety, such as the dodecyl group, plays a critical role in determining the solid-state properties of the material. Its length and branching influence solubility, molecular packing, and, consequently, charge transport characteristics.
Long, flexible alkyl chains like dodecyl are primarily introduced to enhance the solubility of carbazole-based polymers in common organic solvents, which is a crucial prerequisite for solution-based fabrication of electronic devices. mdpi.com However, the length of this chain has a complex effect on charge mobility. While improved solubility is beneficial, excessively long or bulky side chains can disrupt the ordered packing of the polymer backbones. This disruption increases the distance between the π-conjugated systems, thereby hindering intermolecular charge hopping, which is a critical step for efficient charge transport. rsc.org
Studies on various N-alkyl-substituted carbazole systems have shown that there is often an optimal chain length for maximizing charge carrier mobility. For instance, in certain isotactic poly(N-carbazoylalkyl acrylates), the highest hole mobility was achieved with four-carbon or six-carbon spacers rather than longer ones like a twelve-carbon (dodecyl) chain. nsf.govnih.gov As the spacer length increases to twelve carbons, the pendant carbazole groups can become more randomly organized, deviating from favorable orientations for π-π stacking. nsf.gov This suggests a trade-off: the dodecyl group provides excellent processability, but may not be optimal for achieving the highest possible charge mobility due to less efficient intermolecular packing.
| Polymer System | N-Alkyl Chain Length | Reported Hole Mobility (cm²/V·s) | Key Finding |
|---|---|---|---|
| Isotactic Poly(N-carbazoylalkyl acrylate) (75% isotactic) | 4 Carbons | ~1.5 x 10⁻³ (annealed) | Optimal mobility achieved with a 4-carbon spacer. nsf.gov |
| Isotactic Poly(N-carbazoylalkyl acrylate) (87% isotactic) | 6 Carbons | ~3.5 x 10⁻³ (annealed) | Optimal mobility achieved with a 6-carbon spacer. nsf.govnih.gov |
| acs.orgCyclo-N-alkyl-2,7-carbazoles | Not specified | ~1.0 x 10⁻⁵ | FE mobility was modulated by the alkyl chain length. acs.org |
| DPP–carbazole copolymer (P2) | Methyl | 0.53 | N-alkylation prevented disruptive hydrogen bonding, improving mobility by two orders of magnitude compared to N-H. rsc.org |
Engineering Conjugation Pathways and their Impact on Electronic and Optical Behavior
The electronic and optical properties of polymers derived from 9-dodecyl-9H-carbazole are critically dependent on the way the monomer units are linked together, which defines the conjugation pathway along the polymer backbone. The carbazole unit can be functionalized at several positions, but for polymerization, the 2,7- and 3,6-positions are most common. The choice of linkage has a profound effect on the planarity, crystallinity, and degree of electronic conjugation in the resulting polymer. researchgate.net
2,7-Linkage: Polymers based on 2,7-linked carbazole units tend to have a more linear and rigid backbone structure. This linearity facilitates closer intermolecular packing and higher crystallinity. researchgate.net As a result, poly(2,7-carbazole)s generally exhibit greater effective electronic conjugation, leading to a red-shift in their absorption and emission spectra compared to their 3,6-linked counterparts. researchgate.netscite.ai This enhanced conjugation often translates to better charge transport properties, making 2,7-linked poly(this compound) a promising candidate for applications in organic thin-film transistors (TFTs) and photovoltaics. researchgate.net
3,6-Linkage: In contrast, 3,6-linked polycarbazoles possess a more twisted or kinked backbone. This non-planar structure disrupts long-range order and reduces crystallinity. The electronic conjugation is less effective, resulting in a wider bandgap and blue-shifted absorption spectra. scite.ai While this may be a disadvantage for charge transport, the higher triplet energy level of poly(3,6-carbazole)s makes them excellent host materials for blue and green phosphorescent organic light-emitting diodes (PLEDs). researchgate.net
By strategically combining different linkages or introducing other molecular moieties, the conjugation pathway can be precisely engineered. For example, alternating 2,7- and 3,6-linked carbazole units can produce polymers with tailored electronic properties that balance processability and performance. scite.ai The dodecyl group at the N-9 position ensures that these engineered polymers remain soluble, allowing their intrinsic electronic and optical characteristics, dictated by the backbone conjugation, to be effectively utilized in devices.
Donor-Acceptor Architectures in this compound-Based Polymers and their Electrical Memory Performance
Incorporating this compound into donor-acceptor (D-A) polymer architectures is a powerful strategy for creating materials with advanced electronic functionalities, particularly for electrical memory devices. In this design, the electron-rich carbazole unit serves as the electron donor, while an electron-deficient moiety is integrated into the polymer backbone as the electron acceptor. mdpi.comrsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon electrical or optical stimulation, which is the fundamental mechanism for data storage. researchgate.net
The performance of these memory devices is highly dependent on the molecular structure of the polymer. The presence of both donor and acceptor units creates energy wells where charges (electrons or holes) can be trapped. mdpi.com Applying an external voltage can induce a charge transfer from the carbazole donor to the acceptor, switching the material from a low-conductivity (OFF) state to a high-conductivity (ON) state. This change is non-volatile, meaning the state is retained even after the voltage is removed. nih.gov
Polymers based on this compound have been successfully used to create various types of memory devices, including:
DRAM (Dynamic Random Access Memory): Some carbazole-bearing polymers have shown volatile memory characteristics suitable for DRAM applications. nih.gov
WORM (Write-Once-Read-Many-Times): Non-conjugated polymers with pendant carbazole groups have exhibited WORM behavior, where data can be permanently written and read multiple times. cambridge.org
Flash Memory: Rewritable flash memory with high ON/OFF current ratios has been achieved in devices where the resistive switching is modulated by charge trapping and detrapping in localized states within the carbazole-containing polymer. researchgate.net
The choice of the acceptor unit is crucial for tuning the memory performance. Stronger acceptors can lead to more efficient charge separation and deeper traps, resulting in higher ON/OFF ratios and longer data retention times. nih.gov Furthermore, embedding inorganic nanoparticles, such as tin oxide (SnO₂), into the carbazole polymer matrix can create additional charge trapping sites, significantly enhancing memory performance by lowering the threshold voltage and increasing the ON/OFF ratio by orders of magnitude. mdpi.com The dodecyl side chain is essential in these systems, as it ensures the good film-forming properties required for fabricating uniform active layers in memory devices. mdpi.com
| Polymer/Composite System | Memory Type | ON/OFF Ratio | Threshold Voltage |
|---|---|---|---|
| Poly[N-(3-(9H-carbazol-9-yl)propyl) methacrylamide] | Flash (Rewritable) | > 100 | 2 - 4.5 V researchgate.net |
| Poly(2-(N-carbazolyl)ethyl methacrylate) (PMCz) | WORM | Up to 10⁶ | Not specified cambridge.org |
| Carbazole-isoindolobenzimidazolone Polymers (PCz0, PCz2, PCz4) | Flash (Ternary) | ~10⁴ | < 3.0 V nih.gov |
| Polycarbazole:SnO₂ Nanoparticles (5 wt%) | Ternary | 1:10¹⁵:10⁴⁵ | -0.4 V mdpi.com |
Strategies for Enhanced Charge Mobility, Thermal Stability, and Device Longevity
The practical application of this compound-based materials in electronic devices requires robust performance, which necessitates high charge carrier mobility, excellent thermal stability, and long operational lifetimes. Several molecular design and device engineering strategies are employed to achieve these goals.
Enhanced Charge Mobility: Charge mobility is fundamentally linked to molecular packing and electronic coupling. Strategies to improve it include:
Optimizing Side-Chain Architecture: As discussed, the N-alkyl chain length is a critical factor. While the dodecyl group ensures solubility, shorter or branched chains might be employed to fine-tune intermolecular packing and enhance π-π stacking, thereby improving charge transport. nsf.govmdpi.com
Controlling Backbone Planarity: Utilizing a 2,7-linkage in poly(this compound) promotes a more planar, rigid backbone, which facilitates stronger intermolecular interactions and leads to higher mobility compared to the more twisted 3,6-linked polymers. researchgate.net
Donor-Acceptor Copolymers: The introduction of acceptor units can not only induce memory effects but also lower the energy barrier for charge injection and transport, contributing to improved mobility. rsc.org
Enhanced Thermal Stability: Carbazole itself is a rigid, thermally robust aromatic structure. researchgate.net This inherent stability is a significant advantage for device longevity, as it prevents material degradation during fabrication and operation at elevated temperatures. Strategies to further enhance this property include:
Rigid Molecular Design: Incorporating carbazole into rigid polymer backbones or creating molecules with high glass transition temperatures (Tg > 130°C) and decomposition temperatures (Td > 400°C) ensures morphological stability under thermal stress. researchgate.netrsc.orgnih.gov
Crosslinking: Introducing crosslinkable groups into the side chains or backbone can create a robust network structure after device fabrication, which enhances thermal and mechanical stability. Physical crosslinking via hydrogen bonds has also been shown to improve the stability of carbazole-containing polymers. researchgate.net
Enhanced Device Longevity: Device longevity is a function of both material stability and device architecture. Carbazole derivatives are known for their good chemical and electrochemical stability. researchgate.net In devices, this translates to resistance against degradation from atmospheric oxygen and moisture, as well as repeated electrical cycling. The hydrophobic nature of long alkyl chains like dodecyl can further contribute to device stability by repelling ambient moisture. researchgate.net Combining thermally and electrochemically stable this compound-based materials with optimized device architectures, such as the use of interfacial layers to improve charge injection and extraction, is a key strategy for achieving long-lasting, high-performance organic electronic devices. mdpi.com
| Carbazole-Based Material | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% weight loss) |
|---|---|---|
| Poly[bis(9H-carbazole-9-ethyl)dipropargylmalonate] | 128 - 147 °C | 255 °C (N₂) / 230 °C (air) nih.gov |
| Carbazole-diimide (CBCZ) | 142 - 182 °C | ~450 °C nih.gov |
| FCzTPA / FCzDPNA | > 190 °C | Up to 400 °C rsc.org |
| DCzPh / DCzPy / DCzPm | > 130 °C | Not specified researchgate.net |
Conclusion and Future Outlook for 9 Dodecyl 9h Carbazole Research
Summary of Key Achievements and Unaddressed Challenges in 9-Dodecyl-9H-carbazole Functionalization
The functionalization of this compound has been a focal point of research, yielding materials with tailored properties for a variety of applications.
Key Achievements:
A significant achievement in the study of this compound has been the successful diversification of its molecular structure. The long dodecyl chain imparts excellent solubility in common organic solvents, a critical prerequisite for the fabrication of large-area and flexible electronic devices through cost-effective solution-based techniques like spin-coating.
Researchers have adeptly functionalized the carbazole (B46965) core at various positions, most notably at the 3, 6, and in some instances, the 1 and 8 positions. A noteworthy success is the introduction of multiple pyrene units onto the this compound scaffold. This multi-substitution strategy has proven effective in preserving the intrinsic high blue fluorescence of pyrene in the solid state, a challenge often encountered due to aggregation-caused quenching. Furthermore, the presence of the bulky dodecyl group contributes to the formation of morphologically stable amorphous thin films, which is highly desirable for the longevity and performance of organic light-emitting diodes (OLEDs) researchgate.net.
The synthesis of various functional derivatives has been accomplished through established synthetic protocols, including transition metal-catalyzed cross-coupling reactions. These methods have enabled the introduction of a range of functional groups, thereby tuning the electronic and optical properties of the parent molecule.
Unaddressed Challenges:
Despite these successes, several challenges persist in the functionalization of this compound. A primary hurdle is achieving precise regioselectivity during direct C-H functionalization. researchgate.netnih.gov Without the use of directing groups, the simultaneous activation of multiple C-H bonds on the carbazole ring can lead to a mixture of isomers, complicating purification and potentially impacting the material's performance.
The suppression of undesired homo-coupling side reactions during polymerization or cross-coupling reactions remains a significant synthetic challenge. researchgate.netnih.gov These side reactions can lead to impurities that are difficult to remove and can act as charge traps in electronic devices, thereby diminishing their efficiency.
Furthermore, while the dodecyl chain enhances solubility, its flexibility can sometimes lead to less defined molecular packing in the solid state, which can influence charge transport properties. The optimization of molecular design to balance solubility and intermolecular interactions for efficient charge transport is an ongoing area of investigation. Finally, the scalability of multi-step synthetic routes for complex this compound derivatives presents a challenge for their potential commercial applications, requiring the development of more efficient and cost-effective synthetic methodologies.
Prospective Research Directions and Novel Applications for Next-Generation Optoelectronics and Sensing Technologies
The unique combination of a tunable electronic core and a solubilizing alkyl chain positions this compound as a promising platform for future innovations in materials science.
Prospective Research Directions:
Future research is expected to focus on the development of novel synthetic methodologies that offer greater control over the regioselectivity of functionalization. This includes the exploration of new catalytic systems for direct C-H activation that can selectively target specific positions on the carbazole ring.
A significant area of future work will involve the design and synthesis of donor-acceptor type molecules based on the this compound scaffold. By attaching electron-donating and electron-accepting moieties, researchers can fine-tune the intramolecular charge transfer characteristics, leading to materials with tailored absorption and emission profiles suitable for a wide range of optoelectronic applications.
The incorporation of this compound derivatives into conjugated polymers is another promising research direction. Such polymers could exhibit enhanced processability and film-forming properties, making them ideal for large-area flexible electronics.
Novel Applications:
The excellent photophysical properties of functionalized this compound derivatives make them prime candidates for next-generation optoelectronic devices. Their application as non-doped blue emitters in OLEDs has already shown promise, and further molecular engineering could lead to even more efficient and stable devices for displays and solid-state lighting.
In the field of photovoltaics, this compound-based materials can be explored as hole-transporting materials in perovskite and organic solar cells, leveraging their high hole mobility and thermal stability. researchgate.net
Beyond optoelectronics, the electron-rich nature of the carbazole core makes its derivatives suitable for sensing applications. The development of chemosensors based on this compound for the detection of ions and neutral molecules is a burgeoning area of research. For instance, polymers incorporating long-alkyl-chain carbazole derivatives have been investigated for the fabrication of flexible gas sensors, demonstrating selectivity towards gases like nitric oxide. researchgate.net The functionalization of the carbazole unit with specific recognition motifs could lead to highly sensitive and selective sensors for environmental monitoring and biomedical diagnostics. The potential for these materials in bioimaging is also an emerging field of interest.
Q & A
Q. What is the optimized synthetic route for 9-dodecyl-9H-carbazole, and how can purity be ensured?
The compound is synthesized via alkylation of carbazole with 1-bromododecane in the presence of a base (e.g., NaOH or KOH), achieving yields up to 96%. Key steps include refluxing under inert conditions, followed by purification via column chromatography (SiO₂) to separate mono-adducts from bis-adducts . Purity verification requires HPLC (>95% peak area), complemented by NMR (¹H/¹³C) and mass spectrometry for structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Avoid skin/eye contact using nitrile gloves and safety goggles. Work in a well-ventilated fume hood to prevent vapor inhalation. Electrostatic charge buildup must be mitigated by grounding equipment. Contaminated gloves should be removed without touching outer surfaces and disposed of per hazardous waste guidelines. Spills are contained using dry methods (e.g., vacuum or sweep) and collected in sealed containers .
Q. Which analytical techniques are recommended for characterizing this compound?
- Chromatography : HPLC with UV detection (λ = 254–300 nm) for purity assessment.
- Spectroscopy : ¹H NMR (δ 0.88 ppm for dodecyl CH₃; aromatic protons at δ 7.2–8.3 ppm) and ¹³C NMR for backbone confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical: 337.29 g/mol).
- X-ray Diffraction : Single-crystal analysis to resolve substituent effects on molecular packing .
Q. How can crystallographic data for this compound derivatives be refined?
Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Key parameters include high-resolution data (≤1.0 Å), twin refinement for challenging crystals, and validation via R-factor convergence (target: <0.05). SHELXPRO interfaces with macromolecular pipelines for advanced applications .
Advanced Research Questions
Q. How do alkyl chain length and substitution patterns influence electropolymerization efficiency?
The dodecyl chain enhances solubility in organic solvents (e.g., THF, chloroform) but may hinder π-π stacking during electropolymerization. Optimize monomer concentration (0.1–1.0 mM) and electrolyte (e.g., TBAPF₆ in acetonitrile) to balance conductivity and film morphology. Cyclic voltammetry (scan rate: 50–200 mV/s) reveals oxidation peaks (~1.2 V vs. Ag/Ag⁺) correlating with polymer growth .
Q. What strategies mitigate bis-adduct formation during Friedel-Crafts alkylation?
Bis-adducts arise from over-alkylation. Control reaction stoichiometry (1:1 carbazole:alkyl halide), use bulky bases (e.g., t-BuOK) to sterically hinder secondary reactions, and monitor progress via TLC. Column chromatography (hexane:ethyl acetate gradient) effectively isolates the mono-adduct .
Q. How can DFT calculations predict spectroscopic properties of iodinated carbazole derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies, UV-Vis absorption (TD-DFT), and HOMO-LUMO gaps. Compare simulated IR bands (e.g., C-I stretches at ~500 cm⁻¹) with experimental FTIR to validate computational models .
Q. What role do carbazole derivatives play in organic electronics, and how are structure-property relationships quantified?
The dodecyl chain improves processability in OLEDs and OFETs by reducing crystallinity. Electrochemical impedance spectroscopy (EIS) measures charge carrier mobility, while grazing-incidence XRD assesses thin-film orientation. Substituent effects on bandgap are quantified via UV-Vis-NIR and photoluminescence spectroscopy .
Methodological Notes
- Contradiction Handling : While safety data for 9-propyl derivatives suggest low hazard , always treat this compound with caution due to limited ecotoxicological data.
- SHELX Validation : Cross-check refinement results with PLATON or Mercury to detect twinning or disorder .
- Synthetic Scalability : Pilot small-scale reactions (≤5 mmol) before scaling to avoid exothermic risks during alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
